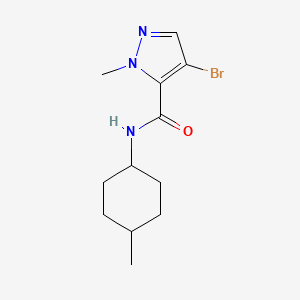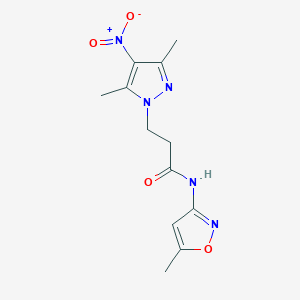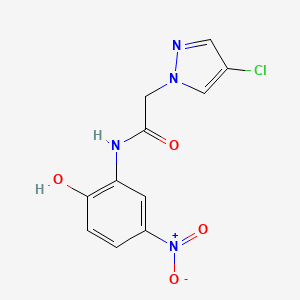![molecular formula C18H16F2N4O4S B14928209 methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B14928209.png)
methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a furan ring, and various functional groups such as difluoromethyl and methylsulfanyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups are introduced through nucleophilic substitution reactions using reagents such as difluoromethyl halides and methylsulfanyl compounds.
Coupling with the Furan Ring: The final step involves coupling the triazole derivative with a furan derivative through a condensation reaction, often catalyzed by a base or acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-THIOPHENE: Similar structure but with a thiophene ring instead of a furan ring.
- **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-PYRIDINE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C18H16F2N4O4S |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
methyl 5-[[3-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16F2N4O4S/c1-26-17(25)14-7-6-13(28-14)10-27-12-5-3-4-11(8-12)9-21-24-16(15(19)20)22-23-18(24)29-2/h3-9,15H,10H2,1-2H3/b21-9+ |
InChI-Schlüssel |
PFOKHIZEEJVFEQ-ZVBGSRNCSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NN=C3SC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
![N,N,9-trimethyl-2-[5-(1H-pyrazol-1-ylmethyl)furan-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B14928140.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928150.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928158.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928165.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B14928183.png)
![2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14928184.png)

![4-(2-bromophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14928194.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928202.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14928221.png)

